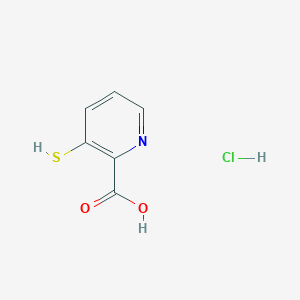

SKF-34288 hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEUUVNLEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641042 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-54-7 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of SKF-34288 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride (3-MPA), is a well-characterized and potent inhibitor of a key enzyme in metabolic regulation. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The primary molecular target of SKF-34288 is phosphoenolpyruvate carboxykinase (PEPCK), a critical control point in gluconeogenesis.

Core Mechanism of Action: Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK)

The central mechanism of action of this compound is the specific and potent inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4] PEPCK is a rate-limiting enzyme in the metabolic pathway of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[5] By inhibiting PEPCK, SKF-34288 effectively blocks this pathway, leading to a reduction in glucose synthesis.[1][5] This inhibitory action is the basis for its potent hypoglycemic effects observed in various preclinical models.[1][5]

The inhibition of PEPCK by SKF-34288 has been demonstrated to be noncompetitive with respect to the substrates of the carboxylation reaction. This specific mode of inhibition underscores its targeted effect on the gluconeogenic pathway.

Signaling Pathway: Gluconeogenesis and the Role of PEPCK

The following diagram illustrates the gluconeogenesis pathway and the specific point of inhibition by this compound.

Caption: Inhibition of PEPCK by SKF-34288 in the gluconeogenesis pathway.

Quantitative Data

The inhibitory potency of this compound against PEPCK has been quantified through the determination of its inhibition constant (Ki).

| Compound | Target | Ki Value (µM) |

| This compound | Phosphoenolpyruvate carboxykinase (PEPCK) | 2-9 |

Data sourced from Selleck Chemicals and MedChemExpress.[1][3][4]

In Vitro and In Vivo Effects

The inhibitory action of SKF-34288 on PEPCK translates to observable effects in both cell-based assays and animal models.

In Vitro Effects:

-

Inhibition of Gluconeogenesis: SKF-34288 has been shown to inhibit gluconeogenesis in rat kidney-cortex and liver slices using lactate as a substrate.[5] In perfused rat livers, it inhibited glucose formation from lactate, pyruvate, and alanine, but not from fructose, further pinpointing its action at the level of PEPCK or pyruvate carboxylase.[5]

-

Cell Proliferation and Differentiation: In C2C12 myoblast cells, this compound has been observed to inhibit cell proliferation at concentrations between 0.01-1 mM over 48 hours.[1] It also induces myogenic differentiation in these cells at concentrations of 0.25-1 mM over 5 days.[1]

-

Gene Expression: Treatment with SKF-34288 (0.25 or 1 mM) reduces the mRNA expression of Pck2 (the gene encoding the mitochondrial isoform of PEPCK) and genes associated with serine biosynthesis.[1]

In Vivo Effects:

-

Hypoglycemic Agent: this compound demonstrates potent hypoglycemic activity in starved rats, with a dose-dependent effect on the magnitude and duration of blood glucose reduction at doses of 37.5-150 mg/kg administered orally.[1][5] It also shows hypoglycemic effects in starved guinea pigs, starved mice, and alloxan-diabetic rats.[5]

-

Counteraction of Hyperglycemia: In rabbits, a subcutaneous dose of 25 mg/kg of SKF-34288 was able to neutralize salbutamol-mediated hyperglycemia.[1]

-

Reduction of Pyruvate-Induced Blood Glucose: Intraperitoneal administration of SKF-34288 (30 and 300 mg/kg) reduced pyruvate-induced increases in blood glucose levels in rats.[1]

Experimental Protocols

The following are summaries of methodologies that have been used to characterize the activity of this compound.

In Vitro Gluconeogenesis Inhibition Assay

-

System: Isolated rat liver or kidney cortex slices, or perfused rat liver.

-

Substrates: Lactate, pyruvate, or alanine are used as gluconeogenic precursors. Fructose can be used as a negative control substrate as its entry into the gluconeogenic pathway is downstream of PEPCK.

-

Procedure:

-

Tissues are prepared and incubated in a suitable buffer.

-

SKF-34288 is added at various concentrations.

-

A gluconeogenic substrate (e.g., [14C]lactate) is added.

-

The rate of glucose production is measured over time, often by quantifying the incorporation of the radiolabel into glucose.

-

-

Endpoint: A dose-dependent decrease in glucose synthesis in the presence of SKF-34288 indicates inhibitory activity.

In Vivo Hypoglycemic Activity Assessment in a Starved Rat Model

-

Animal Model: Male Wistar rats, starved for a specified period (e.g., 24 hours) to deplete glycogen stores and induce gluconeogenesis.

-

Procedure:

-

A baseline blood glucose level is measured from the tail vein.

-

This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

-

Blood glucose levels are monitored at regular intervals post-administration (e.g., 1, 2, 4, 6 hours).

-

-

Endpoint: A significant reduction in blood glucose levels in the SKF-34288-treated groups compared to the vehicle control group demonstrates hypoglycemic activity.

Experimental Workflow for Assessing SKF-34288 Activity

The following diagram outlines a typical workflow for characterizing the inhibitory effects of SKF-34288.

Caption: A generalized experimental workflow for characterizing SKF-34288.

Conclusion

This compound's core mechanism of action is the direct and specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK). This targeted action on a rate-limiting step of gluconeogenesis provides a clear molecular basis for its observed hypoglycemic effects. The data consistently support its role as a tool compound for studying glucose metabolism and as a potential therapeutic agent for conditions characterized by excessive hepatic glucose production.

References

An In-depth Technical Guide to the Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK) by 3-Mercaptopicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition has been a longstanding target for the development of hypoglycemic agents. 3-Mercaptopicolinic acid (3-MPA), and its hydrochloride salt, is a potent and specific inhibitor of PEPCK that has been instrumental in elucidating the role of this enzyme in metabolic regulation. This technical guide provides a comprehensive overview of the mechanism of PEPCK inhibition by 3-mercaptopicolinic acid hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of PEPCK Inhibition by 3-Mercaptopicolinic Acid

3-Mercaptopicolinic acid inhibits PEPCK through a dual mechanism, targeting both the active site and a novel allosteric site.[1][2][3] This multifaceted inhibition contributes to its potency.

-

Competitive Inhibition: 3-MPA acts as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the enzyme's active site.[1]

-

Allosteric Inhibition: In addition to its competitive action, 3-MPA binds to a previously unidentified allosteric site on the PEPCK enzyme.[1] Binding to this allosteric pocket induces a conformational change in the nucleotide-binding site, which in turn reduces the enzyme's affinity for its guanosine triphosphate (GTP) substrate.[1]

Early kinetic studies characterized 3-mercaptopicolinate as a noncompetitive inhibitor with respect to both oxaloacetate and the MnGTP²⁻ complex.[4] More recent structural and kinetic data have clarified the dual binding modes, explaining the observed mixed-inhibition kinetics.[1][3]

Quantitative Data on PEPCK Inhibition

The inhibitory potency of 3-mercaptopicolinic acid on PEPCK has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species/Enzyme Source | Reference |

| Competitive Inhibition Constant (Ki) | ~10 µM | Rat Cytosolic PEPCK | [1] |

| Allosteric Inhibition Constant (Ki) | ~150 µM | Rat Cytosolic PEPCK | [1] |

| Inhibition Constant (Ki) - Forward Reaction | 2-10 µM | Various (Rat, Guinea Pig, Human, Rabbit, Dog) | [1] |

| Inhibition of Gluconeogenesis (in perfused rat liver) | 50 µM (sharp decrease), 100 µM (virtually complete) | Rat | [4] |

| Inhibition of Gluconeogenesis (in isolated kidney tubules) | Species-dependent: Rat > Guinea Pig ≥ Human > Rabbit ≥ Dog | Various | [1] |

Signaling Pathways and Regulatory Networks

PEPCK is a key regulatory node in cellular metabolism. Its activity is influenced by various signaling pathways, and its inhibition by 3-MPA has downstream effects on interconnected metabolic networks.

PEPCK in Gluconeogenesis

The canonical role of PEPCK is in the gluconeogenic pathway, where it catalyzes the conversion of oxaloacetate to phosphoenolpyruvate.

Caption: PEPCK's central role in the gluconeogenesis pathway and its inhibition by 3-MPA.

Experimental Workflow for In Vivo Studies

In vivo studies are crucial for understanding the physiological effects of PEPCK inhibition. A typical workflow for assessing the hypoglycemic effect of 3-MPA in a rat model is outlined below.

Caption: A generalized experimental workflow for in vivo assessment of 3-MPA.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 3-MPA inhibition of PEPCK.

PEPCK Enzyme Kinetic Assay

This protocol is adapted from methodologies used in studies characterizing the kinetics of PEPCK inhibition.

Objective: To determine the kinetic parameters of PEPCK inhibition by 3-mercaptopicolinic acid hydrochloride.

Materials:

-

Purified PEPCK enzyme

-

3-Mercaptopicolinic acid hydrochloride

-

Oxaloacetate (OAA)

-

Guanosine triphosphate (GTP)

-

Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)

-

Dithiothreitol (DTT)

-

Buffer (e.g., HEPES or Tris-HCl, pH 7.4)

-

Coupling enzymes (e.g., malate dehydrogenase) and substrates (NADH) for spectrophotometric assay

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-MPA hydrochloride in the assay buffer.

-

Prepare stock solutions of OAA, GTP, MgCl₂/MnCl₂, and NADH in the assay buffer.

-

Prepare a working solution of purified PEPCK enzyme in a suitable buffer containing a stabilizing agent like DTT.

-

-

Assay Mixture Preparation:

-

In a 96-well microplate, prepare reaction mixtures containing the assay buffer, MgCl₂/MnCl₂, DTT, NADH, and the coupling enzyme.

-

Add varying concentrations of the substrate (OAA) and the inhibitor (3-MPA).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a fixed amount of the PEPCK enzyme to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of PEP formation.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

-

Use non-linear regression analysis to fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the Ki values.

-

In Vivo Hypoglycemic Effect in a Rat Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of 3-MPA as a hypoglycemic agent.

Objective: To assess the effect of 3-mercaptopicolinic acid hydrochloride on blood glucose levels in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

3-Mercaptopicolinic acid hydrochloride

-

Vehicle (e.g., saline or water)

-

Oral gavage needles

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

-

Glucometer or a kit for enzymatic glucose determination

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize rats to the housing conditions for at least one week.

-

Fast the rats for a specified period (e.g., 24 hours) prior to the experiment to induce a gluconeogenic state, with free access to water.[5]

-

-

Drug Administration:

-

Prepare a solution of 3-MPA hydrochloride in the chosen vehicle.

-

Administer a single dose of 3-MPA or vehicle to the rats via oral gavage. Dose ranges from previous studies can be used as a reference (e.g., 10-100 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) post-administration.

-

-

Blood Glucose Measurement:

-

Measure the blood glucose concentration in each sample using a calibrated glucometer or a validated biochemical assay.

-

-

Data Analysis:

-

Plot the mean blood glucose levels over time for both the treated and control groups.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the hypoglycemic effect.

-

Perfused Rat Liver Gluconeogenesis Assay

This ex vivo technique allows for the study of gluconeogenesis in a controlled environment.

Objective: To measure the inhibition of gluconeogenesis by 3-mercaptopicolinic acid hydrochloride in an isolated perfused rat liver.

Materials:

-

Male Wistar rats (fasted for 24 hours)

-

Perfusion apparatus

-

Krebs-Henseleit bicarbonate buffer supplemented with a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine).[6]

-

3-Mercaptopicolinic acid hydrochloride

-

Blood gas analyzer

-

Analytical equipment for measuring glucose and other metabolites (e.g., lactate, pyruvate).

Procedure:

-

Surgical Preparation:

-

Anesthetize the rat and surgically expose the portal vein and inferior vena cava.

-

Cannulate the portal vein for inflow and the inferior vena cava for outflow of the perfusion medium.

-

-

Liver Perfusion:

-

Perfuse the liver with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant flow rate and temperature (37°C).

-

Allow the system to stabilize and establish a basal rate of glucose production.

-

-

Inhibitor Introduction:

-

Introduce 3-MPA into the perfusion medium at a desired concentration (e.g., 50-100 µM).[4]

-

-

Sample Collection:

-

Collect samples of the perfusate at regular intervals before, during, and after the introduction of the inhibitor.

-

-

Metabolite Analysis:

-

Measure the concentration of glucose, lactate, pyruvate, and other relevant metabolites in the collected perfusate samples.

-

-

Data Analysis:

-

Calculate the rate of glucose production before, during, and after inhibitor treatment.

-

Assess the extent of gluconeogenesis inhibition by comparing the rates of glucose output.

-

Conclusion

3-Mercaptopicolinic acid hydrochloride remains a valuable research tool for investigating the role of PEPCK in metabolism and for exploring the potential of PEPCK inhibitors in the treatment of metabolic diseases. Its dual mechanism of action, involving both competitive and allosteric inhibition, underscores the complexity of enzyme regulation and provides a basis for the design of novel therapeutic agents. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the intricate relationship between 3-MPA, PEPCK, and metabolic homeostasis.

References

- 1. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gluconeogenesis in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF-38393 Hydrochloride for Metabolic Research

Disclaimer: Initial searches for "SKF-34288 hydrochloride" did not yield relevant scientific data. This guide focuses on the well-characterized compound SKF-38393 hydrochloride , a selective dopamine D1-like receptor agonist, which is presumed to be the intended subject of inquiry for metabolic research.

Introduction

SKF-38393 hydrochloride is a synthetic benzazepine derivative that acts as a selective and prototypical partial agonist for the D1-like family of dopamine receptors (D1 and D5).[1][2][3] Widely utilized in neuroscience to probe the function of the dopaminergic system, SKF-38393 has also emerged as a valuable tool in metabolic research. Its ability to modulate key pathways involved in energy homeostasis, glucose metabolism, and feeding behavior makes it a compound of significant interest for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.[4][5]

This technical guide provides a comprehensive overview of SKF-38393's mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its application in metabolic research.

Mechanism of Action and Signaling Pathways

SKF-38393 exerts its biological effects primarily by binding to and activating D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors initiates complex intracellular signaling cascades that are critical to its metabolic effects. The D1-like receptors are canonically coupled to stimulatory G-proteins (Gs/olf) but can also engage other pathways, such as Gq coupling.[6][7]

Gs/olf-cAMP-PKA Pathway

The principal signaling mechanism for D1-like receptors involves the activation of the Gs or Golf alpha subunit.[6] This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key regulatory proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[6][7][8] This pathway is fundamental to many of the neuronal and metabolic effects of D1 receptor activation.

Gq-PLC Pathway

In addition to the canonical Gs pathway, D1-like receptors have been shown to couple to Gq-proteins, leading to the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in modulating neuronal activity and may contribute to the metabolic effects of SKF-38393.[6][7][9]

Quantitative Pharmacological Data

The affinity and potency of SKF-38393 hydrochloride have been characterized across various dopamine receptor subtypes. This selectivity for D1-like receptors is crucial for its use as a specific pharmacological tool.

Table 1: Pharmacological Profile of SKF-38393 Hydrochloride

| Parameter | Receptor | Value | Source |

| IC₅₀ | D1 | 110 nM | [8] |

| Kᵢ | D1 | ~1 nM | [2] |

| D5 | ~0.5 nM | [2] | |

| D2 | ~150 nM | [2] | |

| D3 | ~5000 nM | [2] | |

| D4 | ~1000 nM | [2] | |

| D1-like | 151 nM | [10] | |

| D2-like | 2364 nM | [10] | |

| pKᵢ | D1 | 9.0 | [10] |

| D5 | 9.3 | [10] | |

| D2 | 6.8 | [10] | |

| D3 | 5.3 | [10] | |

| D4 | 6.0 | [10] |

Note: Values may vary between experimental systems and assay conditions.

Table 2: Dosage Regimens of SKF-38393 Hydrochloride in Metabolic Research

| Application | Animal Model | Dosage | Route | Effect | Source |

| Islet Dysfunction | db/db Mice | Co-admin w/ Bromocriptine | N/A | Reduced hyperglycemia & hyperlipidemia | [4] |

| Cerebral Glucose Use | Sprague-Dawley Rats | 1.5 mg/kg | N/A | Increased glucose utilization in EP & SNr | [11] |

| Food Intake | Wistar Rats | 1.0 - 10.0 mg/kg | s.c. | Enhanced preference for high-palatability food | [9] |

| Natriuresis | Obese Zucker Rats | N/A | N/A | Diminished natriuretic response | [12] |

| Neuroprotection | Balb/c Mice | 10 mg/kg | i.p. | Attenuated MPTP-induced dopamine depletion | [8] |

| In Vitro Signaling | Cultured GC Cells | 10 µM | N/A | Increased DARPP-32 phosphorylation | [8] |

| In Vitro Synaptic Potentiation | Rat Cortical Neurons | 50 - 100 µM | N/A | Induced long-lasting synaptic potentiation | [1] |

N/A: Not explicitly available in the cited source. EP: Entopeduncular Nucleus; SNr: Substantia Nigra pars reticulata.

Experimental Protocols in Metabolic Research

SKF-38393 has been employed in a variety of experimental models to investigate its metabolic effects. Below are detailed methodologies for key applications.

In Vivo Assessment of Islet Function in Diabetic Mice

This protocol is adapted from studies investigating the effects of dopaminergic agonists on islet dysfunction in diabetic (db/db) mice.[4] The goal is to assess changes in glucose homeostasis and insulin secretion following treatment with SKF-38393.

4.1.1 Animal Model and Treatment

-

Model: Male db/db mice, a model of type 2 diabetes, and their lean littermates (db/m) as controls.[7]

-

Acclimation: House animals under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week before the experiment.

-

Treatment: Administer SKF-38393 (often in combination with a D2 agonist like Bromocriptine to assess synergistic effects) via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection daily for a specified period (e.g., 2 weeks).[4] Vehicle-treated db/db and lean mice serve as controls.

4.1.2 Glucose-Stimulated Insulin Secretion (GSIS) - In Vivo

-

Fasting: Fast mice for 16 hours overnight before the test.[13]

-

Baseline Sample: Collect a baseline blood sample (~50 µL) from the tail vein for measurement of fasting glucose and insulin.[1][13]

-

Glucose Challenge: Administer a glucose bolus (2 g/kg body weight) via i.p. injection.[13]

-

Timed Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes post-injection.[13]

-

Analysis: Measure blood glucose immediately using a glucometer. Centrifuge blood samples to separate plasma and store at -80°C. Measure plasma insulin levels using a mouse insulin ELISA kit.[1][13]

4.1.3 Islet Isolation and Ex Vivo GSIS

-

Islet Isolation: Following the treatment period, euthanize mice and isolate pancreatic islets using collagenase digestion.

-

Static Incubation: Hand-pick islets of similar size and culture them overnight. For the assay, pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour.[7]

-

GSIS Assay: Sequentially incubate batches of islets (e.g., 10 islets/replicate) in KRB with low glucose (2.8 mM) for 1 hour, followed by KRB with high glucose (e.g., 16.7 mM) for 1 hour. A final incubation with a depolarizing agent like KCl can be used as a positive control.[6]

-

Analysis: Collect the supernatant after each incubation and measure insulin concentration using ELISA. The results are often expressed as insulin secreted as a percentage of total islet insulin content.[6][7]

Measurement of Local Cerebral Glucose Utilization (LCGU)

This protocol is based on the 2-deoxy-D-[¹⁴C]glucose (2DG) autoradiographic method, used to map brain metabolic activity in response to SKF-38393.[11]

-

Principle: 2-deoxyglucose (2DG) is a glucose analog transported into cells by glucose transporters and phosphorylated by hexokinase to 2DG-6-phosphate. Because 2DG-6-phosphate is not readily metabolized further, it becomes trapped in the cell. Using radiolabeled [¹⁴C]2DG allows for the quantitative measurement of the rate of glucose utilization in specific brain regions via autoradiography.[11]

-

Animal Preparation: Prepare animals (e.g., Sprague-Dawley rats) with femoral artery and vein catheters for blood sampling and tracer infusion. Allow for recovery from surgery.

-

Drug Administration: Administer SKF-38393 (e.g., 1.5 mg/kg) or vehicle solution.

-

Tracer Injection: At a defined time after drug administration, administer a bolus of [¹⁴C]2DG intravenously.

-

Arterial Blood Sampling: Collect timed arterial blood samples over a period of ~45 minutes to measure plasma [¹⁴C]2DG and glucose concentrations.[11]

-

Brain Collection: At the end of the experimental period, euthanize the animal, rapidly remove the brain, and freeze it in isopentane cooled to -50°C.

-

Autoradiography: Cut 20-µm thick brain sections in a cryostat. Expose these sections to X-ray film along with calibrated [¹⁴C]methylmethacrylate standards.

-

Data Analysis: Digitize the resulting autoradiograms. Using the operational equation of the 2DG method, calculate the local cerebral glucose utilization (LCGU) for various brain regions by combining the tissue ¹⁴C concentration (from densitometry) with the plasma tracer and glucose data.

Conclusion

SKF-38393 hydrochloride is a potent and selective D1-like dopamine receptor agonist that serves as an indispensable tool for metabolic research. Its ability to modulate central and peripheral pathways controlling glucose homeostasis, insulin function, and feeding behavior provides a pharmacological window into the complex role of the dopaminergic system in energy regulation. Through the application of robust in vivo and in vitro experimental protocols, researchers can continue to elucidate the therapeutic potential of targeting the D1 receptor for the treatment of metabolic diseases.

References

- 1. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of nonradioactive 2-deoxyglucose to study compartmentation of brain glucose metabolism and rapid regional changes in rate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of dopamine D1 receptor full agonists in rats trained to discriminate SKF 38393 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose-Stimulated Insulin Secretion via Perfusion through the Mice Vasculature with an Intact Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Dopamine D1-Like Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of dopamine, SKF-38393 and R(-)-NPA on ATP-activated currents in rat DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cortical metabolic rates as measured by 2-deoxyglucose-uptake are increased after waking and decreased after sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. Principles of the 2-deoxyglucose method for the determination of the local cerebral glucose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Mercaptopicolinic Acid as a Hypoglycemic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). This technical guide provides a comprehensive overview of 3-MPA's mechanism of action, its efficacy as a hypoglycemic agent demonstrated through quantitative data, detailed experimental protocols for its study, and the broader metabolic pathways it influences. By inhibiting PEPCK, 3-MPA effectively curtails the synthesis of glucose from non-carbohydrate precursors, a pathway that is often upregulated in diabetic states. This document serves as a resource for researchers investigating gluconeogenesis, developing novel anti-diabetic therapies, and utilizing 3-MPA as a critical tool in metabolic research.

Mechanism of Action: Specific Inhibition of PEPCK

The primary mechanism by which 3-mercaptopicolinic acid exerts its hypoglycemic effect is through the potent inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2] Gluconeogenesis is the metabolic process responsible for generating glucose from non-carbohydrate substrates such as lactate, pyruvate, alanine, and glycerol.[3][4][5] This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation.

PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). By blocking this step, 3-MPA effectively halts the gluconeogenic flux from key precursors like lactate and alanine.[3][5][6] Studies have shown that while 3-MPA inhibits gluconeogenesis from these substrates, it does not affect glucose production from precursors that enter the pathway after the PEPCK-catalyzed step, such as fructose or dihydroxyacetone.[3][5][6]

Recent kinetic and crystallographic studies have revealed a dual-binding mechanism for 3-MPA on PEPCK.[1][2] It binds to two distinct sites on the enzyme:

-

Competitive Inhibition: 3-MPA acts as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the active site.[1][2]

-

Allosteric Inhibition: It also binds to a previously unidentified allosteric site, which stabilizes an altered conformation of the nucleotide-binding site, thereby reducing the enzyme's affinity for its nucleotide substrate (GTP).[1][2]

This dual-inhibition mechanism contributes to its high potency.

Figure 1: Mechanism of 3-MPA Action on Gluconeogenesis.

Quantitative Data and Efficacy

The efficacy of 3-MPA as an inhibitor of gluconeogenesis and as a hypoglycemic agent has been quantified in numerous in vitro and in vivo studies.

Enzyme Inhibition Kinetics

3-MPA is a potent inhibitor of PEPCK, with inhibition constants (Ki) in the low micromolar range. The dual-binding mechanism results in distinct Ki values for each site.

| Parameter | Value (µM) | Inhibition Type | Target | Source |

| Ki (Competitive) | ~10 | Competitive with PEP/OAA | Rat PEPCK | [1][2] |

| Ki (Allosteric) | ~150 | Allosteric | Rat PEPCK | [1][2] |

| Ki (Overall) | 2 - 10 | Noncompetitive | Various Species PEPCK | [7] |

| Ki (Slope/Intercept) | 3 - 9 | Noncompetitive | Rat Liver Cytosol PEPCK | [8] |

In Vitro Inhibition of Gluconeogenesis

Studies using isolated perfused rat livers have demonstrated the dose-dependent inhibition of glucose synthesis by 3-MPA.

| 3-MPA Concentration | Effect on Gluconeogenesis from Lactate | Source |

| 50 µM | Sharp decrease in glucose synthesis | [8] |

| 100 µM | Virtually complete inhibition | [8] |

In Vivo Hypoglycemic Effects

3-MPA has demonstrated significant hypoglycemic effects in various animal models, particularly in fasted or diabetic states where gluconeogenesis is the primary source of blood glucose.

| Animal Model | Condition | Key Finding | Source |

| Rats | Starved | Significant hypoglycemic effect | [3][4] |

| Rats | Alloxan-diabetic | Significant hypoglycemic effect | [3][4] |

| Guinea Pigs | Starved | Significant hypoglycemic effect | [3][4] |

| Mice | Starved | Significant hypoglycemic effect | [3][4] |

| Rats | 4h Post-absorptive | No significant hypoglycemic effect | [3][4] |

The hypoglycemic state induced by 3-MPA in starved rats is often accompanied by an increase in blood lactate levels, which is consistent with the blockage of lactate's conversion to glucose.[3][4]

Key Experimental Protocols

Reproducing and building upon prior research requires detailed methodologies. Below are standardized protocols for key experiments used to evaluate 3-MPA.

PEPCK Activity Assay (Coupled Enzyme Assay)

This protocol measures PEPCK activity in the direction of oxaloacetate formation. The production of OAA is coupled to the malate dehydrogenase (MDH) reaction, which consumes NADH, allowing for spectrophotometric measurement. Inhibition by 3-MPA can be quantified by including it in the reaction mixture.

Principle: PEPCK: PEP + GDP → OAA + GTP MDH: OAA + NADH + H⁺ → Malate + NAD⁺

The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the PEPCK activity.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

PEP (Phosphoenolpyruvate)

-

GDP (Guanosine diphosphate)

-

NADH (Nicotinamide adenine dinucleotide, reduced)

-

MDH (Malate dehydrogenase) enzyme

-

MnCl₂

-

DTT (Dithiothreitol)

-

Purified PEPCK or tissue homogenate (e.g., liver cytosol)

-

3-Mercaptopicolinic acid (for inhibition studies)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, PEP, GDP, NADH, MnCl₂, and DTT.

-

Add the MDH enzyme to the mixture.

-

Initiate the reaction by adding the PEPCK enzyme sample. For inhibition studies, pre-incubate the PEPCK sample with various concentrations of 3-MPA before adding it to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear.

-

Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Figure 2: Experimental Workflow for PEPCK Activity Assay.

In Vivo Hypoglycemia in a Fasted Rat Model

This protocol assesses the ability of 3-MPA to lower blood glucose in an animal model where glucose homeostasis is dependent on gluconeogenesis.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

3-Mercaptopicolinic acid

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Glucometer and test strips

-

Administration tools (e.g., oral gavage needles or injection syringes)

Procedure:

-

Acclimatize animals for at least one week with free access to food and water.

-

Fast the rats for 24 hours prior to the experiment, with continued free access to water. This depletes glycogen stores and makes the animals reliant on gluconeogenesis.

-

Divide rats into groups: Vehicle control and one or more 3-MPA dose groups (e.g., 50, 100, 200 mg/kg).

-

Measure baseline blood glucose (T=0) from the tail vein.

-

Administer 3-MPA or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Monitor blood glucose levels at subsequent time points (e.g., 1, 2, 4, and 6 hours post-administration).

-

Analyze the data by comparing the blood glucose levels of the 3-MPA treated groups to the vehicle control group at each time point.

Broader Metabolic Context and Signaling

The inhibition of PEPCK by 3-MPA places it at a critical nexus of carbohydrate metabolism, linking glycolysis, the Krebs (TCA) cycle, and gluconeogenesis.

PEPCK is not only a key enzyme in gluconeogenesis but also participates in "cataplerosis," the removal of TCA cycle intermediates. By inhibiting PEPCK, 3-MPA can lead to an accumulation of TCA cycle precursors, such as malate and oxaloacetate, which can have wider metabolic implications. The rise in blood lactate observed in vivo after 3-MPA administration is a direct consequence of shunting pyruvate away from gluconeogenesis.[3]

The central role of PEPCK makes 3-MPA a valuable tool for studying the regulation of these interconnected pathways.

Figure 3: 3-MPA at the Crossroads of Metabolism.

Conclusion

3-Mercaptopicolinic acid is a well-characterized, potent inhibitor of PEPCK and, consequently, a powerful hypoglycemic agent. Its specific mechanism of action makes it an invaluable research tool for dissecting the regulation of gluconeogenesis and its interplay with other central metabolic pathways. The quantitative data robustly support its efficacy in both in vitro and in vivo settings representative of metabolic disease. For drug development professionals, 3-MPA serves as a benchmark compound for the design and evaluation of new therapeutic agents targeting PEPCK for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production.

References

- 1. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of 3-mercaptopicolinic acid inhibition of hepatic phosphoenolpyruvate carboxykinase (GTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of SKF-34288 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride (3-MPA), is a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator in the gluconeogenesis pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound. The information is intended to support researchers and professionals in the fields of metabolic disease, oncology, and muscle biology in their exploration of this compound's therapeutic potential.

Chemical and Physical Properties

This compound is a crystalline solid with well-defined chemical and physical characteristics. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Synonyms | 3-Mercaptopicolinic acid hydrochloride, 3-MPA hydrochloride | [3] |

| Molecular Formula | C₆H₅NO₂S·HCl | |

| Molecular Weight | 191.64 g/mol | |

| CAS Number | 320386-54-7 | [3] |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | - DMSO: up to 100 mg/mL (521.81 mM) - Water: up to 10 mM - PBS (pH 7.2): 0.2 mg/mL | |

| Storage | Store at -20°C |

Mechanism of Action: Inhibition of PEPCK

The primary mechanism of action of this compound is the specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2] This pathway is responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate and amino acids.

SKF-34288 (as 3-mercaptopicolinic acid) exhibits a dual inhibitory effect on PEPCK. It binds to two distinct sites on the enzyme:

-

Competitive Inhibition: It acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the active site.

-

Allosteric Inhibition: It also binds to a previously unidentified allosteric site, which alters the conformation of the nucleotide-binding domain, thereby reducing the enzyme's affinity for its substrate.

This dual-binding mechanism contributes to its high potency as a PEPCK inhibitor.

| Inhibition Parameter | Value |

| Ki (competitive with PEP/OAA) | ~10 µM |

| Ki (allosteric site) | ~150 µM |

Signaling Pathway: Inhibition of Gluconeogenesis

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the inhibitory action of this compound.

Biological Activities and Experimental Findings

This compound has demonstrated significant biological activity in both in vitro and in vivo models. Its effects are primarily linked to its inhibition of PEPCK, leading to downstream metabolic changes.

In Vitro Studies: Effects on Cell Proliferation and Differentiation

This compound has been shown to inhibit the proliferation of C2C12 myoblasts and induce their myogenic differentiation.[3]

Table of In Vitro Effects:

| Cell Line | Effect | Concentration Range | Duration |

| C2C12 | Inhibition of cell proliferation | 0.01 - 1 mM | 48 hours |

| C2C12 | Induction of myogenic differentiation | 0.25 - 1 mM | 5 days |

The following protocol is a representative method for assessing the effect of this compound on C2C12 cell proliferation.

Methodology:

-

Cell Seeding: C2C12 myoblasts are seeded at a density of 2 x 10³ cells/well in a 96-well plate and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Adhesion: Cells are allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1 mM) or a vehicle control.

-

Incubation: The cells are incubated for 48 hours under the same culture conditions.

-

Proliferation Assessment: Cell proliferation is quantified using a standard method such as a BrdU incorporation assay or by measuring total DNA content.

-

Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on cell proliferation.

In Vivo Studies: Hypoglycemic Effects

As a potent inhibitor of gluconeogenesis, this compound exhibits significant hypoglycemic effects in animal models.

Table of In Vivo Effects:

| Animal Model | Administration Route | Dosage Range | Observed Effect |

| Starved Rats | Oral (p.o.) | 37.5 - 150 mg/kg | Dose-dependent reduction in blood glucose |

| Rabbits | Subcutaneous (s.c.) | 25 mg/kg | Neutralization of salbutamol-induced hyperglycemia |

| Rats | Intraperitoneal (i.p.) | 30 and 300 mg/kg | Reduction of pyruvate-induced hyperglycemia |

The following is a generalized protocol for assessing the hypoglycemic effect of this compound in rats.

Methodology:

-

Animal Acclimatization and Fasting: Male Wistar or Sprague-Dawley rats are acclimatized to the experimental conditions. Prior to the experiment, the rats are fasted overnight (12-16 hours) with free access to water.

-

Compound Administration: A baseline blood sample (t=0) is collected from the tail vein. Subsequently, this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally by gavage at the desired dose. A control group receives the vehicle alone.

-

Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution (e.g., 40% w/v) is administered orally at a dose of 2 g/kg body weight.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treated and control groups to assess the effect of this compound on glucose tolerance.

Potential Therapeutic Applications and Future Directions

The potent inhibition of gluconeogenesis by this compound positions it as a valuable research tool and a potential therapeutic agent for conditions characterized by hyperglycemia, such as type 2 diabetes. Its effects on cell proliferation and differentiation also suggest potential applications in oncology and regenerative medicine.

Further research is warranted to explore:

-

The detailed molecular mechanisms underlying its effects on cell differentiation.

-

Its potential synergistic effects with other anti-diabetic or anti-cancer agents.

-

Its long-term efficacy and safety in preclinical models of disease.

-

Its potential impact on other metabolic pathways, as suggested by its inclusion in various screening libraries.

Conclusion

This compound is a well-characterized inhibitor of PEPCK with demonstrated hypoglycemic and anti-proliferative effects. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and biological activities, serving as a valuable resource for scientists and researchers investigating its therapeutic potential. The provided experimental frameworks can be adapted for further exploration of this promising compound.

References

An In-depth Technical Guide to SKF-34288 Hydrochloride: A Potent Inhibitor of Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride, is a well-characterized and potent inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its effects in both in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to support its use as a valuable tool in metabolic research and drug development.

Chemical Identity and Properties

This compound is the hydrochloride salt of 3-Mercaptopicolinic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-Mercaptopicolinic acid hydrochloride |

| Synonyms | SKF-34288 HCl, 3-MPA hydrochloride |

| CAS Number | 320386-54-7 |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.63 g/mol |

| Chemical Structure |

Mechanism of Action: Inhibition of PEPCK

This compound exerts its biological effects primarily through the potent and specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway. Gluconeogenesis is the metabolic process responsible for the synthesis of glucose from non-carbohydrate precursors, playing a crucial role in maintaining blood glucose homeostasis during periods of fasting or starvation.

The primary enzymatic reaction catalyzed by PEPCK is the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). This compound has been shown to inhibit both the cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms of the enzyme.[1] Kinetic studies have revealed that it acts as a potent inhibitor with Ki values in the low micromolar range.[2]

Interestingly, the inhibitory mechanism is complex, involving both competitive and allosteric components.[3] this compound can bind to the active site of PEPCK, competing with the substrate oxaloacetate. Additionally, it can bind to a distinct allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[3]

Signaling Pathway: Gluconeogenesis Inhibition

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the point of inhibition by this compound.

In Vitro and In Vivo Effects: Quantitative Data

This compound has been demonstrated to have significant biological effects in both cellular and animal models.

In Vitro Inhibition of PEPCK

The inhibitory potency of this compound against PEPCK has been quantified across various species.

| Enzyme Source | Isoform | Ki (µM) | Reference |

| Rat Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |

| Guinea Pig Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |

| Human Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |

| Dog Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |

| Rabbit Kidney | Cytosolic & Mitochondrial | 2-10 | [2][4] |

Effects on C2C12 Myogenic Differentiation

In the C2C12 mouse myoblast cell line, this compound has been shown to inhibit cell proliferation and induce myogenic differentiation.[1]

| Concentration (mM) | Effect on C2C12 Cells | Reference |

| 0.01 - 1 | Dose-dependent inhibition of cell proliferation (48h treatment) | [1] |

| 0.25, 0.5, 1 | Induction of myogenic differentiation (increased creatine kinase activity, fusion index, and myotube diameter) | [1][5] |

In Vivo Hypoglycemic Effects

Oral or intraperitoneal administration of this compound has been shown to lower blood glucose levels in various animal models.

| Animal Model | Condition | Route of Administration | Effect | Reference |

| Starved Rats | - | Oral | Hypoglycemic effect | [6][7] |

| Alloxan-diabetic Rats | Diabetes | Oral | Hypoglycemic effect | [6][7] |

| Starved Guinea Pigs | - | Oral | Hypoglycemic effect | [6][7] |

| Starved Mice | - | Oral | Hypoglycemic effect | [6][7] |

| Perfused Rat Liver | - | - | Inhibition of gluconeogenesis from lactate and alanine | [8] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Protocol: PEPCK Enzyme Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on PEPCK activity using a coupled-enzyme spectrophotometric assay.

Materials:

-

Purified PEPCK enzyme

-

This compound

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂)

-

Oxaloacetate (OAA)

-

GTP

-

NADH

-

Malate Dehydrogenase (MDH)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADH (to a final concentration of 0.2 mM)

-

GTP (to a final concentration of 1 mM)

-

Malate Dehydrogenase (an excess, e.g., 10 units/mL)

-

Varying concentrations of this compound or vehicle control.

-

-

Initiate the reaction by adding a pre-determined amount of purified PEPCK enzyme.

-

Immediately start the kinetic read on the spectrophotometer at 340 nm for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). The rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the PEPCK activity.

-

To start the PEPCK-catalyzed reaction, add oxaloacetate (to a final concentration of, for example, 1 mM).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ and subsequently the Ki value using appropriate kinetic models.

Protocol: C2C12 Myogenic Differentiation Assay

This protocol describes the induction of myogenic differentiation in C2C12 cells in the presence of this compound.[9]

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% penicillin-streptomycin.

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach near confluence within 24-48 hours. Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Once the cells reach approximately 80-90% confluency, aspirate the Growth Medium and wash the cells once with PBS.

-

Replace the medium with Differentiation Medium containing various concentrations of this compound (e.g., 0, 0.25, 0.5, 1 mM).

-

Culture the cells for 3-5 days, replacing the Differentiation Medium with freshly prepared medium containing the inhibitor every 24-48 hours.

-

Assess myogenic differentiation at desired time points using methods such as:

-

Morphological analysis: Observe the formation of multinucleated myotubes under a microscope.

-

Immunofluorescence staining: Stain for muscle-specific proteins like Myosin Heavy Chain (MyHC).

-

Creatine Kinase (CK) activity assay: Measure the activity of CK, an enzyme that increases during muscle differentiation.

-

Protocol: In Vivo Hypoglycemic Effect in a Rat Model

This protocol outlines a general procedure for evaluating the hypoglycemic effect of this compound in rats.[10]

Materials:

-

Male Wistar or Sprague-Dawley rats (fasted overnight)

-

This compound

-

Vehicle (e.g., water or saline)

-

Glucometer and test strips

-

Oral gavage needles or injection supplies

Procedure:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Fast the rats overnight (approximately 16-18 hours) with free access to water.

-

Record the baseline blood glucose levels from the tail vein using a glucometer.

-

Divide the rats into groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.

-

Administer this compound or vehicle via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).

-

Plot the blood glucose levels over time for each group to determine the extent and duration of the hypoglycemic effect.

-

Perform statistical analysis to compare the blood glucose levels between the control and treated groups.

Conclusion

This compound is a powerful and specific inhibitor of PEPCK, making it an indispensable tool for studying gluconeogenesis and related metabolic pathways. Its demonstrated efficacy in both in vitro and in vivo settings provides a solid foundation for its use in research aimed at understanding metabolic diseases such as type 2 diabetes. The detailed protocols and compiled data in this guide are intended to facilitate the effective application of this compound in a laboratory setting.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of renal gluconeogenesis and phosphoenolpyruvate carboxykinase activity by 3-mercaptopicolinic acid: studies in rat, guinea pig, dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encodeproject.org [encodeproject.org]

- 10. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 3-Mercaptopicolinic Acid Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid hydrochloride (3-MPA), a well-characterized inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), is a valuable tool for studying cellular metabolism, particularly gluconeogenesis.[1][2][3][4][5][6] PEPCK is a critical enzyme in the gluconeogenic pathway, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. By inhibiting this step, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors.[1][2][3][4] Its specific mechanism of action makes it a potent hypoglycemic agent and a subject of interest in metabolic research and drug development.[1][4][5][6][7] These application notes provide detailed protocols for utilizing 3-MPA in various cell culture assays to investigate its effects on cell viability, differentiation, and metabolic pathways.

Mechanism of Action

3-Mercaptopicolinic acid hydrochloride targets and inhibits the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which exists in both cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms.[8][9] The inhibition of PEPCK disrupts gluconeogenesis, the metabolic pathway responsible for the generation of glucose from non-carbohydrate substrates such as lactate, pyruvate, and certain amino acids.[1][2][3][4] Studies have shown that 3-MPA can act as both a competitive inhibitor with respect to phosphoenolpyruvate/oxaloacetate and as an allosteric inhibitor, binding to a site distinct from the active site to modulate enzyme activity.[5][6] This dual-mode inhibition contributes to its potency. The inhibition constant (Ki) for PEPCK is in the micromolar range, indicating a high affinity of the inhibitor for the enzyme.[7][10][11]

Figure 1: Signaling pathway showing the inhibitory action of 3-MPA on PEPCK.

Data Presentation

The following table summarizes the quantitative data related to the activity of 3-Mercaptopicolinic acid hydrochloride in various assays.

| Parameter | Value | Cell Line / System | Source |

| PEPCK Inhibition (Ki) | 2-10 µM | Rat, guinea pig, dog, rabbit, human | [10] |

| PEPCK Inhibition (Ki) | Competitive site: ~10 µMAllosteric site: ~150 µM | Rat PEPCK | [5][6] |

| Cell Proliferation Inhibition | 0.01 - 1 mM (dose-dependent) | C2C12 mouse myoblasts | [7][8][9] |

| Induction of Myogenic Differentiation | 0.25, 0.5, 1 mM | C2C12 mouse myoblasts | [8][9] |

| Inhibition of Succinate Production | 200 µM (2.2-fold inhibition) | Trypanosoma cruzi epimastigotes | [12] |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT-Based)

This protocol outlines the use of a colorimetric MTT assay to assess the effect of 3-MPA on cell viability and proliferation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

3-Mercaptopicolinic acid hydrochloride (3-MPA)

-

Cell line of interest (e.g., C2C12, HepG2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 3-MPA in a suitable solvent (e.g., water or DMSO).[11] Further dilute the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.01, 0.1, 0.25, 0.5, 1 mM).[7][8]

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 3-MPA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 3-MPA).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[7][8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Figure 2: Workflow for the MTT-based cell viability assay with 3-MPA.

Protocol 2: Myogenic Differentiation Assay in C2C12 Cells

This protocol describes how to induce and assess myogenic differentiation in C2C12 mouse myoblast cells using 3-MPA.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum

-

3-Mercaptopicolinic acid hydrochloride (3-MPA)

-

Phosphate-Buffered Saline (PBS)

-

Fixation and staining reagents for immunofluorescence (e.g., 4% paraformaldehyde, antibodies against myosin heavy chain)

-

Creatine Kinase Activity Assay Kit

Procedure:

-

Cell Seeding: Plate C2C12 myoblasts in GM at a density that will result in confluence after 24-48 hours.

-

Induction of Differentiation: Once cells reach confluence, switch the medium to DM to induce differentiation.

-

3-MPA Treatment: Simultaneously with the switch to DM, treat the cells with various concentrations of 3-MPA (e.g., 0.25, 0.5, 1 mM) dissolved in DM.[8][9] Include a control group with DM alone.

-

Incubation: Culture the cells for 4-5 days in the presence of 3-MPA, replacing the medium with fresh DM and 3-MPA every 48 hours.

-

Assessment of Differentiation:

-

Morphological Analysis: Observe the formation of multinucleated myotubes under a microscope.

-

Creatine Kinase Activity: On day 5, lyse the cells and measure the creatine kinase activity according to the manufacturer's protocol. An increase in activity is indicative of myogenic differentiation.[8]

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for myosin heavy chain, a marker for differentiated myotubes. The fusion index (percentage of nuclei within myotubes) can be calculated.[8]

-

Figure 3: Workflow for inducing myogenic differentiation with 3-MPA.

Protocol 3: Conceptual Workflow for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) can be employed to quantify the changes in metabolic pathway utilization upon treatment with 3-MPA. This is a conceptual workflow as the specific experimental details will vary based on the cell type and analytical platform (e.g., LC-MS, GC-MS).

Conceptual Steps:

-

Stable Isotope Labeling: Culture cells in a medium containing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine.

-

3-MPA Treatment: Treat the cells with an effective concentration of 3-MPA.

-

Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.

-

Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites using mass spectrometry or NMR.

-

Flux Calculation: Use computational modeling to calculate the metabolic fluxes through the relevant pathways, such as glycolysis, the TCA cycle, and gluconeogenesis. The changes in these fluxes in the presence of 3-MPA will reveal its impact on cellular metabolism.

Figure 4: Conceptual workflow for metabolic flux analysis with 3-MPA.

Conclusion

3-Mercaptopicolinic acid hydrochloride is a specific and potent inhibitor of PEPCK, making it an indispensable tool for studying metabolic pathways in a cellular context. The protocols provided herein offer a starting point for researchers to investigate the effects of 3-MPA on cell viability, differentiation, and metabolic fluxes. Appropriate optimization of cell densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental questions.

References

- 1. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 3-mercaptopicolinic acid on gluconeogenesis and gluconeogenic metabolite concentrations in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Mercaptopicolinic acid, an inhibitor of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition and Allosteric Regulation of Monomeric Phosphoenolpyruvate Carboxykinase by 3-Mercaptopicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-mercaptopicolinic acid (3-MPA), induces myogenic differentiation in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Inhibition of phosphoenolpyruvate carboxykinase from Trypanosoma (Schizotrypanum) cruzi epimastigotes by 3-mercaptopicolinic acid: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing and Administration of 3-Mercaptopropionic Acid (3-MPA) in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Mercaptopropionic acid (3-MPA) is a well-established convulsant agent used in rodent models to study the mechanisms of epilepsy and to screen potential anticonvulsant drugs. It primarily acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2]. This inhibition leads to a reduction in GABA levels in the brain, resulting in hyperexcitability and seizures[2]. These application notes provide detailed information on the dosing and administration of 3-MPA in rats for inducing seizures and studying its neurochemical effects.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of 3-MPA in rats from various studies.

Table 1: Dosing Regimens for Seizure Induction and Neurochemical Studies

| Study Type | Rat Strain | Route of Administration | Dosage | Observed Effects | Reference |

| Seizure Induction | Wistar | Intraperitoneal (i.p.) | CD50 for minimal seizures was significantly lower in 18-day-old rats than in older animals. CD50 for major seizures did not change significantly with development. | Clonic, minimal seizures, and generalized tonic-clonic seizures. | [1] |

| Neurochemical Analysis | Wistar | Intraperitoneal (i.p.) | 25 mg/kg | 20-30% decrease in GABA concentration in the hypothalamus, superior colliculus, and hippocampus, and a 35% decrease in pancreatic islets 60 minutes post-administration. | [2] |

| Pharmacokinetic Study | Not Specified | Not Specified | 50 mg/kg and 100 mg/kg | The average brain elimination rate constant (Ke) was 0.060 min⁻¹ for the 50 mg/kg dose and 0.018 min⁻¹ for the 100 mg/kg dose. | [3] |

| Steady-State Seizure Model | Not Specified | Intravenous (i.v.) | 60 mg/kg loading dose followed by a constant infusion of 50 mg/kg/min. | Induced status epilepticus, allowing for the study of changes in striatal neurotransmitters. | [4] |

| Repetitive Seizure Model | Not Specified | Not Specified | Daily administration for 4 days. | Increased expression of the GluN2A subunit of the NMDA receptor in the hippocampus. | [5] |

Table 2: Pharmacokinetic Parameters of 3-MPA in Rat Brain

| Parameter | Value | Brain Region | Dosing | Reference |

| Cmax | 14.9 ± 0.6 µg/mL | Striatum | Constant Infusion | [3] |

| Cmax | 21.7 ± 1.9 µg/mL | Hippocampus | Constant Infusion | [3] |

| Ke | 0.020 ± 0.007 min⁻¹ | Striatum | Constant Infusion | [3] |

| Ke | 0.023 ± 0.003 min⁻¹ | Hippocampus | Constant Infusion | [3] |

Experimental Protocols

Protocol 1: Induction of Acute Seizures with 3-MPA

This protocol describes the induction of acute seizures in rats using a single intraperitoneal injection of 3-MPA, based on methodologies reported in the literature[1][2].

Objective: To induce convulsive seizures in rats for electrophysiological and behavioral analysis.

Materials:

-

3-Mercaptopropionic acid (3-MPA)

-

Sterile saline (0.9% NaCl)

-

Male Wistar rats (age as required for the study, e.g., 7, 12, 18, 25 days old, and adult)[1]

-

Syringes and needles for injection

-

Animal scale

-

Observation chamber

-

Electroencephalography (EEG) recording equipment (optional)

Procedure:

-

Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

3-MPA Solution Preparation: Prepare a fresh solution of 3-MPA in sterile saline on the day of the experiment. The concentration should be calculated to allow for an injection volume of approximately 1-2 mL/kg.

-

Dosing: Weigh each rat accurately. Administer the calculated dose of 3-MPA via intraperitoneal (i.p.) injection. A dose of 25 mg/kg has been shown to cause significant neurochemical changes[2]. Doses for seizure induction may need to be determined empirically, with studies showing varied CD50 values depending on the age of the rat[1].

-

Observation: Immediately after injection, place the rat in an observation chamber. Monitor for the onset, duration, and severity of seizures. Seizure activity can be classified into minimal (clonic) and major (generalized tonic-clonic) seizures[1].

-

Electrocorticographic (ECoG) Monitoring (Optional): For detailed analysis of brain electrical activity, implant electrodes over the cortex prior to the experiment. Record ECoG activity before and after 3-MPA administration to monitor for epileptiform discharges[1].

-

Data Analysis: Analyze the latency to seizure onset, seizure duration, and seizure score. If ECoG is recorded, analyze the changes in EEG patterns.

Protocol 2: Steady-State Chemical Seizure Model using 3-MPA Infusion

This protocol outlines a method to achieve a steady-state concentration of 3-MPA in the brain to induce status epilepticus for neurochemical studies, as described by M.A. Real et al.[4].

Objective: To create a sustained seizure model for in-vivo microdialysis and monitoring of neurotransmitter dynamics.

Materials:

-

3-Mercaptopropionic acid (3-MPA)

-

Sterile saline (0.9% NaCl)

-

Male rats

-

Intravenous (i.v.) catheterization equipment

-

Infusion pump

-

In-vivo microdialysis probes and system

-

High-performance liquid chromatography (HPLC) system for neurotransmitter analysis

-

ECoG recording equipment

Procedure:

-

Surgical Preparation: Anesthetize the rat and surgically implant an intravenous catheter (e.g., in the jugular vein) for drug infusion. If performing microdialysis or ECoG, implant the microdialysis probe in the brain region of interest (e.g., striatum) and cortical electrodes for ECoG recording. Allow the animal to recover from surgery.

-

Dosing Regimen: To achieve a steady-state brain concentration of 3-MPA, administer an initial intravenous loading dose of 60 mg/kg. Immediately following the loading dose, begin a constant intravenous infusion of 50 mg/kg/min[4]. Note: The infusion rate from the source appears high and should be carefully verified; it may represent a typographical error and a lower rate (e.g., mg/kg/hr) might be more appropriate.

-

Microdialysis Sampling: Begin collecting microdialysis samples from the target brain region before 3-MPA administration to establish a baseline. Continue sampling throughout the infusion period and after its cessation at desired intervals (e.g., every 5 or 60 seconds)[4].

-

ECoG Monitoring: Continuously monitor ECoG to confirm the induction and maintenance of status epilepticus.

-

Sample Analysis: Analyze the collected microdialysis samples using HPLC to quantify neurotransmitter levels, such as glutamate and GABA[4].

-

Data Analysis: Correlate the changes in neurotransmitter concentrations with the ECoG activity to understand the neurochemical dynamics during status epilepticus.

Visualizations

Caption: Workflow for 3-MPA induced seizure experiments in rats.